2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine
Description
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Properties
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDADRRVBBPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a bromophenyl group and a pyrrolidine ring suggests a variety of interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine indicates the presence of a bromine atom, enhancing its reactivity. The compound's structure is characterized by:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
- Sulfanyl Group : Contributes to the compound's reactivity and biological activity.
- Bromophenyl Moiety : Increases the potential for interactions with enzymes and receptors.
The biological activity of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage with enzymes or receptors, while the sulfanyl group may form strong interactions with biological molecules. This can lead to alterations in cellular pathways, potentially resulting in therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been explored for its cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. Some derivatives have shown promising IC50 values indicating potential as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in metabolic disorders or cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrolidine derivatives, including 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine:
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Mechanistic Insights :
Comparative Analysis
To better understand the uniqueness of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromophenyl methyl sulfone | Bromophenyl group | Antimicrobial |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Sulfonyl group | Anticancer |
| Pyrrole derivatives | Nitrogen heterocycles | Antibacterial |
Scientific Research Applications
2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine is a compound with a pyrrolidine ring substituted with a sulfanyl group attached to a 4-bromophenyl moiety. Its molecular formula is . The presence of a bromine atom enhances its reactivity and potential biological activity.
Potential Applications
The unique structure of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine lends itself to various applications:
- Antimicrobial activity Pyrrolidine derivatives can disrupt bacterial cell walls, showing promise in antimicrobial applications . Some pyrrolidine-1-carboxamides have been found to effectively suppress bacterial biofilm growth . Marinopyrrole derivatives, which contain a bispyrrole structure, have been considered as potential antibiotics .
- Pharmaceutical properties Compounds containing pyrrolidine rings often exhibit significant biological activity. 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine has been studied for its potential pharmacological properties.
- Cosmetics Polymers are a common ingredient, and can be natural, synthetic, or semi-synthetic, and may be used in the preparation of nanoparticles designed to modify the release profile of fragrances and other cosmetically active nutrients .
Structural Similarity
Several compounds share structural similarities with 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| N-(4-Bromophenyl)pyrrolidine | Contains bromophenyl and pyrrolidine | 0.71 |
| (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole | Incorporates bromine and a pyrrolidine unit | 0.70 |
| 2-Bromo-4-(pyrrolidin-1-yl)pyridine | Features a bromine atom and pyrrolidine | 0.63 |
| 1-(4-Aminophenyl)piperidin-4-ol | Similar ring structure but different functional groups | 0.64 |
The specific combination of the sulfanyl group and the bromophenyl substituent on the pyrrolidine ring may confer unique reactivity and biological properties not found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
